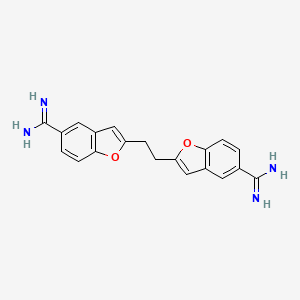

1,2-Di(5-amidino-2-benzofuranyl)ethane

Description

Historical Context of Synthetic Diamidines in Medicinal Chemistry

The investigation of synthetic aromatic diamidines as therapeutic agents has a rich history dating back to the early 20th century. These compounds are characterized by the presence of two amidine groups (-C(=NH)NH2) connected by an aromatic or aliphatic linker.

One of the earliest and most notable successes in this class is pentamidine (B1679287) . First synthesized in the late 1930s, it was initially used for treating African trypanosomiasis (sleeping sickness) in 1937 and leishmaniasis in 1940. nih.govwikipedia.orgacs.org Its efficacy against protozoal infections established the potential of diamidines in antimicrobial therapy. nih.govoutbreak.info The re-emergence of pentamidine in the 1980s for treating Pneumocystis jirovecii pneumonia was pivotal in identifying the AIDS epidemic. wikipedia.org

The mechanism of action for many diamidines, though not always fully elucidated, is often linked to their ability to bind to the minor groove of DNA, subsequently interfering with DNA, RNA, and protein synthesis. wikipedia.orgnih.gov This interaction is a key area of research for developing new drugs.

Over the decades, research has expanded to synthesize and evaluate numerous pentamidine derivatives and other aromatic diamidines, such as diminazene and phenamidine , which are used in veterinary medicine. researchgate.net The core objective of this research has been to enhance efficacy against a broader range of pathogens and to improve the therapeutic profile of these compounds. researchgate.net

Significance of the Benzofuran (B130515) Core in Biologically Active Compounds

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in medicinal chemistry. bohrium.comnih.gov It is a structural unit found in a wide array of natural products and synthetic molecules that exhibit significant biological activity. nih.govrsc.orgrsc.orgnih.govmdpi.com The versatility of the benzofuran nucleus allows for the synthesis of derivatives with a broad spectrum of pharmacological properties. nih.gov

Benzofuran derivatives are known to possess a wide range of therapeutic potentials, including:

Antimicrobial and Antifungal Activity : Many benzofuran compounds have shown efficacy against various bacteria and fungi. bohrium.comrsc.org

Anticancer Properties : The benzofuran moiety is a key structural motif in numerous compounds investigated for their anticancer activity, with some derivatives showing the ability to induce apoptosis in cancer cell lines. mdpi.comnih.govnih.gov

Anti-inflammatory Effects : Certain benzofuran derivatives have demonstrated significant anti-inflammatory properties. rsc.org

Antiviral Activity : Research has also highlighted the potential of benzofuran compounds as antiviral agents. nih.govrsc.org

The presence of the benzofuran core in clinically approved drugs such as the antiarrhythmic agent amiodarone underscores its importance as a "privileged scaffold" in drug discovery. rsc.orgmdpi.com Its ability to interact with various biological targets makes it an attractive starting point for the design of new therapeutic agents. nih.gov

Table 1: Selected Pharmacological Activities of Benzofuran Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Benzofuran derivatives have been shown to inhibit the growth of various cancer cell lines, including leukemia and breast cancer. nih.govnih.gov |

| Antimicrobial | The scaffold is effective against a range of bacterial and fungal strains. bohrium.comnih.gov |

| Antiviral | Certain derivatives have demonstrated activity against viruses like HIV and hepatitis C. rsc.orgrsc.orgnih.gov |

| Anti-inflammatory | The benzofuran nucleus is a component of compounds that exhibit anti-inflammatory effects. rsc.org |

| Enzyme Inhibition | Benzofuran derivatives can act as inhibitors or activators for various enzymes. bohrium.com |

Overview of 1,2-Di(5-amidino-2-benzofuranyl)ethane's Emergence in Research

The compound This compound is a synthetic molecule that has emerged from the confluence of diamidine and benzofuran research. ontosight.ai Its structure is characterized by two 5-amidino-benzofuran units linked by an ethane (B1197151) bridge. ontosight.ai This design suggests a research focus on creating molecules that can interact with biological targets, potentially through DNA binding, a known characteristic of diamidines.

Research into compounds with similar structural features, such as those with benzofuran or benzimidazole (B57391) cores, has often centered on their antimicrobial and anti-inflammatory potential. ontosight.ainih.govbenthamscience.com The investigation of this compound is part of a broader effort to explore novel chemical structures for therapeutic applications. ontosight.ai The synthesis and evaluation of such molecules contribute to a deeper understanding of the structure-activity relationships of benzofuran-based diamidines.

Table 2: Structural Components of this compound

Structure

2D Structure

3D Structure

Properties

CAS No. |

66639-67-6 |

|---|---|

Molecular Formula |

C20H18N4O2 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-[2-(5-carbamimidoyl-1-benzofuran-2-yl)ethyl]-1-benzofuran-5-carboximidamide |

InChI |

InChI=1S/C20H18N4O2/c21-19(22)11-1-5-17-13(7-11)9-15(25-17)3-4-16-10-14-8-12(20(23)24)2-6-18(14)26-16/h1-2,5-10H,3-4H2,(H3,21,22)(H3,23,24) |

InChI Key |

YMOFSDWBUFAIRB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1C(=N)N)C=C(O2)CCC3=CC4=C(O3)C=CC(=C4)C(=N)N |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)C=C(O2)CCC3=CC4=C(O3)C=CC(=C4)C(=N)N |

Other CAS No. |

66639-67-6 |

Synonyms |

1,2-di(5-amidino-2-benzofuranyl)ethane DABFE |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1,2 Di 5 Amidino 2 Benzofuranyl Ethane

Established Synthetic Routes to 1,2-Di(5-amidino-2-benzofuranyl)ethane

A logical sequence would commence with the synthesis of a key intermediate, 1,2-di(5-cyano-2-benzofuranyl)ethane . This precursor contains the complete carbon skeleton and the nitrogen atoms in the form of cyano groups, which are ideal for subsequent conversion to amidines.

The final and critical step is the transformation of the dicyano compound into the target diamidine, This compound . This is classically achieved via the Pinner reaction. nrochemistry.comwikipedia.org The dinitrile is treated with an anhydrous alcohol (like ethanol) and dry hydrogen chloride gas. This forms an intermediate bis-imidate salt (a Pinner salt). organic-chemistry.org Subsequent treatment of this salt with ammonia (B1221849) in an anhydrous solvent leads to the formation of the desired bis-amidine product. nrochemistry.comyoutube.com Strict anhydrous conditions are crucial throughout the Pinner reaction to prevent the hydrolysis of the nitrile or the intermediate imidate to form unwanted amides or esters. nrochemistry.comyoutube.com

Strategies for Benzofuran (B130515) Ring System Construction and Modification

The construction of the benzofuran ring is a cornerstone of the synthesis. A multitude of methods have been developed for this purpose, many of which rely on transition-metal catalysis to facilitate the key bond-forming cyclization step. nih.gov These strategies often involve the cyclization of appropriately substituted phenols.

Common synthetic strategies include:

Palladium-catalyzed reactions: These are among the most versatile methods. For instance, the intramolecular cyclization of o-alkynylphenols or the coupling of o-iodophenols with terminal alkynes (Sonogashira coupling) followed by cyclization are powerful techniques. nih.gov Another approach involves the oxidative cyclization of o-alkenylphenols. nih.gov

Copper-catalyzed reactions: Copper catalysts, often used in conjunction with palladium, are effective for domino reactions that form 2,3-disubstituted benzofurans from β-keto esters and 1-bromo-2-iodobenzenes. organic-chemistry.org

Acid-catalyzed cyclization: Strong acids, including Brønsted acids like acetic acid or Lewis acids like BCl₃, can promote the cyclodehydration of α-aryloxy ketones or other precursors to yield the benzofuran ring. nih.govelsevierpure.com

Iodine-mediated cyclization: Hypervalent iodine reagents can mediate the cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans under metal-free conditions. organic-chemistry.org

The table below summarizes various catalytic approaches for benzofuran synthesis.

| Catalyst System | Precursors | Type of Reaction | Reference |

| Palladium(II) Chloride / BQ | o-Allylphenols | Oxidative Cyclization | nih.gov |

| Palladium / Copper Iodide | o-Iodophenols, Terminal Alkynes | Sonogashira Coupling / Cyclization | nih.gov |

| Iridium(III) / Copper(II) Acetate | α-Aryloxy Ketones | Cyclodehydration | organic-chemistry.org |

| (Diacetoxyiodo)benzene | 2-Hydroxystilbenes | Oxidative Cyclization | organic-chemistry.org |

| Boron Trichloride (BCl₃) | Substituted Phenols | Cyclodehydration | elsevierpure.com |

| Ruthenium | 1-Allyl-2-allyloxybenzenes | Isomerization / Ring-Closing Metathesis | organic-chemistry.org |

Amidination Protocols for Amidine Moiety Introduction

The introduction of the amidine functional group is typically accomplished at a late stage of the synthesis, most commonly from a nitrile precursor. The Pinner reaction is the most widely employed and reliable method for this transformation. wikipedia.orgorganic-chemistry.org

The reaction proceeds in two distinct stages:

Formation of the Pinner Salt: The nitrile is treated with an anhydrous alcohol (e.g., ethanol) under strongly acidic conditions, usually by bubbling dry hydrogen chloride gas through the solution at low temperatures. nrochemistry.comyoutube.com This protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol. The resulting product is a stable crystalline solid known as an alkyl imidate salt, or Pinner salt. wikipedia.orgnih.gov

Ammonolysis: The isolated Pinner salt is then treated with a source of ammonia, typically in an alcoholic solution. The ammonia displaces the alkoxy group from the imidate to form the final amidine hydrochloride salt. nrochemistry.comwikipedia.org

Synthesis of Structural Analogues and Heterocyclic Derivatives

The modular nature of the synthesis allows for the preparation of a wide array of structural analogues by systematically varying the core components.

Modifications to the linker chain and the benzofuran's aromatic ring can be achieved by selecting different starting materials.

Linker Chain Variation: The ethane (B1197151) linker in the title compound originates from a 1,2-dihaloethane or ethylene (B1197577) glycol equivalent used in the early stages to couple two phenolic units. By substituting this with other dihaloalkanes (e.g., 1,3-dibromopropane, 1,4-dibromobutane), analogues with longer, more flexible alkyl chains connecting the two benzofuran moieties can be synthesized.

Aromatic Scaffold Modification: Introducing substituents on the benzene (B151609) ring of the benzofuran system is achieved by starting with appropriately substituted phenols. For example, using a methyl-substituted p-cresol (B1678582) instead of phenol (B47542) would lead to a methyl group on the benzofuran ring. The synthesis of highly substituted benzofurans has been demonstrated through methods like substituent migration reactions, allowing for the preparation of multi-aryl-substituted and even fully substituted benzofuran cores. rsc.org

The table below illustrates potential variations.

| Starting Material Variation | Resulting Analogue Structure |

| Use of 1,3-Dibromopropane | 1,3-Di(5-amidino-2-benzofuranyl)propane |

| Use of 1,4-Dichlorobutane | 1,4-Di(5-amidino-2-benzofuranyl)butane |

| Use of substituted p-cyanophenol | Introduction of substituents on the benzene portion of the benzofuran ring |

Creating analogues with different amidine-substituted aryl groups attached to the benzofuran core requires more complex synthetic strategies, often involving metal-catalyzed cross-coupling reactions. For example, a 2,5-dihalogenated bis-benzofuran could serve as a versatile platform. rsc.org

A representative strategy would involve:

Synthesis of a di-iodinated bis-benzofuran core: A key intermediate such as 1,2-di(5-iodo-2-benzofuranyl)ethane would be synthesized.

Palladium-catalyzed Cross-Coupling: This di-iodo compound could then undergo a Suzuki or Stille coupling reaction with various (cyano-substituted)aryl boronic acids or stannanes. This would attach new, cyano-bearing aromatic rings at the 5-position of each benzofuran.

Final Amidination: The cyano groups on the newly introduced aryl rings would then be converted to amidines using the Pinner reaction as described previously.

This modular approach allows for the introduction of a wide variety of aromatic systems, including phenyl, pyridyl, or other heterocyclic rings, each bearing the crucial amidine functionality. The synthesis of bis(triphenylamine)benzodifurans demonstrates the feasibility of attaching complex aryl moieties to a central bis-furan scaffold using palladium-catalyzed coupling reactions. nih.gov

Molecular Mechanisms of Action of 1,2 Di 5 Amidino 2 Benzofuranyl Ethane

Enzyme Active Site Interactions and Inhibition Kinetics

Research has identified 1,2-Di(5-amidino-2-benzofuranyl)ethane (DABE) as a synthetic inhibitor of arginine-specific esteroproteases. researchgate.net It demonstrates preferential inhibitory activity against bovine factor Xa, a crucial enzyme in the blood coagulation cascade. researchgate.netresearchgate.net The inhibition constant (Ki) for DABE against bovine factor Xa has been determined, highlighting its potency as an inhibitor. researchgate.netresearchgate.net

| Enzyme | Inhibition Constant (Ki) |

|---|---|

| Bovine Factor Xa | 5.73 × 10⁻⁷ M |

Kinetic analyses conducted on a series of aromatic mono- and diamidines, a class of compounds to which this compound belongs, have revealed a pattern of reversible competitive inhibition. This mechanism suggests that the inhibitor molecule binds to the active site of the enzyme, thereby competing with the substrate. The binding of the inhibitor to the active site is reversible, meaning that the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity.

Cellular and Subcellular Target Engagement

The biological activity of this compound is rooted in its ability to engage with specific cellular and subcellular targets, leading to downstream effects that disrupt normal cellular processes. These interactions are fundamental to its observed cytotoxic and antimicrobial properties in research settings.

In various cancer cell lines, this compound has been shown to interfere with the cell cycle, the highly regulated process that governs cell growth and division. This interference often results in cell cycle arrest at specific checkpoints, preventing the cell from progressing to the next phase. Such a halt in the cell cycle can be a critical trigger for apoptosis, or programmed cell death, a key mechanism for eliminating damaged or cancerous cells.

Research has demonstrated that this compound can induce apoptosis through the modulation of key regulatory proteins. For instance, studies have shown that similar benzofuran-containing compounds can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-xl. This shift in the balance between pro- and anti-apoptotic factors disrupts the mitochondrial outer membrane permeability, a crucial step in the intrinsic pathway of apoptosis. The subsequent release of cytochrome c from the mitochondria initiates a cascade of events leading to cell death. Furthermore, the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP) are often observed, confirming the execution of the apoptotic program. frontiersin.org

The specific phase of the cell cycle at which arrest occurs can vary between different cancer cell types. For example, in some colorectal cancer cell lines, exposure to related compounds has resulted in cell cycle arrest at the G1/G0 phase, while in others, arrest has been observed at the G2/M phase. frontiersin.org This differential effect highlights the compound's nuanced interactions with the complex and cell-type-specific machinery of cell cycle regulation.

Table 1: Effects of Benzofuran-Related Compounds on Cell Cycle and Apoptosis in Cancer Cell Lines

| Cell Line | Effect on Cell Cycle | Key Apoptotic Events |

| Colorectal Adenocarcinoma (HT29) | G1/G0 Phase Arrest | Downregulation of Bcl-xl, Upregulation of Bax and Cytochrome c frontiersin.org |

| Metastatic Colorectal Cancer (SW620) | G2/M Phase Arrest | Downregulation of Bcl-xl, Upregulation of Bax and Cytochrome c frontiersin.org |

| Breast Cancer (MCF-7) | Selective Antiproliferative Activity | Induction of Apoptosis |

Beyond its effects on cancer cells, this compound has been investigated for its potential to counteract antimicrobial resistance. A primary mechanism of such resistance in bacteria is the active efflux of antimicrobial agents from the cell by membrane-bound transporter proteins known as efflux pumps. nih.govmdpi.com By expelling antibiotics, these pumps prevent the drugs from reaching their intracellular targets at effective concentrations. mdpi.com

Molecules that can inhibit the function of these efflux pumps are known as efflux pump inhibitors (EPIs). nih.govmdpi.com Research into various chemical classes has identified compounds that can disrupt the function of these pumps, thereby restoring the efficacy of conventional antibiotics. nih.govnih.gov While specific studies on this compound as an EPI are part of ongoing research, the general principle involves the inhibitor binding to the efflux pump, which can occur in a competitive, non-competitive, or uncompetitive manner. This binding event interferes with the pump's ability to recognize and transport its substrate (the antibiotic) out of the cell.

The development of effective EPIs is a significant strategy in the effort to combat multidrug-resistant (MDR) pathogens. mdpi.com By co-administering an EPI with an antibiotic that is otherwise ineffective due to efflux, it is possible to overcome this resistance mechanism. For example, the well-studied EPI phenylalanyl arginyl β-naphthylamide (PAβN) has been shown to potentiate the activity of antibiotics like levofloxacin against bacteria that overexpress certain efflux pumps. nih.gov The exploration of novel compounds like this compound for similar activity is a promising avenue of research.

Table 2: Examples of Efflux Pump Inhibitors and Their Targets

| Efflux Pump Inhibitor (EPI) | Target Efflux Pump System | Target Organism |

| Phenylalanyl arginyl β-naphthylamide (PAβN) | RND-type Efflux Pumps | Gram-negative bacteria nih.gov |

| 5'-Methoxyhydnocarpin (5'-MHC) | NorA | Staphylococcus aureus nih.gov |

| Pyridopyrimidine derivatives (e.g., D13-9001) | MexAB-OprM | Pseudomonas aeruginosa nih.gov |

Structure Activity Relationship Sar Studies of 1,2 Di 5 Amidino 2 Benzofuranyl Ethane Analogues

Impact of Cationic Moiety Type and Position on Biological Activity

The cationic groups are fundamental to the molecule's interaction with the negatively charged phosphate (B84403) backbone of DNA and for forming specific hydrogen bonds within the minor groove. The type and placement of these moieties are critical for activity.

Studies have shown that replacing the standard amidine group with bulkier or electronically different cationic groups can significantly alter biological outcomes. For instance, in a series of related compounds, derivatives with imidazolinyl groups demonstrated a correlation with increased antiproliferative activity compared to the traditional amidino or N-substituted amidino (isopropylamidino) variants. nih.gov The position of the cationic group on the benzofuran (B130515) ring is also a crucial determinant of activity. nih.gov The 5-position is generally found to be optimal, as it allows the cationic group to be appropriately positioned for interaction with the DNA minor groove when the molecule binds. nih.gov Analogues with the cationic side chain at other positions, such as meta or ortho, have been shown to be inactive as ligands. nih.gov

Table 1: Impact of Cationic Moiety on In Vitro Antiproliferative Activity This table is representative of findings discussed in the literature. Actual values are compound and cell-line specific.

| Cationic Moiety | Relative Antiproliferative Activity | Rationale for Activity Change |

|---|---|---|

| Amidino (-C(NH)NH₂) | Baseline | Standard moiety, provides strong hydrogen bonding in the DNA minor groove. |

| Imidazolinyl | Increased nih.gov | The five-membered ring may offer a more delocalized charge and different steric profile, enhancing binding or cellular uptake. nih.gov |

| Isopropylamidino | Decreased nih.gov | The bulky isopropyl groups may cause steric hindrance, preventing optimal penetration and binding within the narrow minor groove. nih.gov |

Role of Inter-Amidine Linker Length and Flexibility

The linker connecting the two heterocyclic systems plays a pivotal role in determining the molecule's ability to conform to the curvature of the DNA helix. Its length and flexibility are finely tuned to maximize binding affinity. nih.gov The ethylene (B1197577) linker in 1,2-Di(5-amidino-2-benzofuranyl)ethane provides a specific spacing and rotational freedom that allows the two benzofuran units to align optimally within the minor groove.

Research on related DNA minor groove binders has established that the linker's primary function is to maintain the correct distance and orientation between the DNA-binding moieties. nih.gov A linker that is too short or too rigid may prevent the molecule from binding across a sufficient length of the DNA sequence, while an overly long or flexible linker could lead to a loss of binding affinity due to an entropic penalty. The design strategy for these molecules aims to create a linker length that allows the terminal cationic groups to be spaced appropriately to interact strongly with the DNA. nih.gov

Table 2: Influence of Linker Characteristics on DNA Binding This table illustrates general principles of linker design for minor groove binders.

| Linker Characteristic | Impact on Biological Activity | Underlying Mechanism |

|---|---|---|

| Optimal Length (e.g., Ethylene) | High Affinity | Allows the two terminal heterocyclic systems to bind to DNA simultaneously and cooperatively, matching the helical pitch. nih.gov |

| Too Short | Reduced Affinity | Prevents the molecule from spanning the optimal number of base pairs for stable binding. |

| Too Long/Flexible | Reduced Affinity | Increases the entropic cost of binding as the molecule must adopt a more ordered conformation to fit in the groove. |

| Rigid | High Specificity, Lower Affinity | Reduces the ability of the molecule to adapt to variations in DNA minor groove width and shape (induced fit). nih.gov |

Influence of Heterocyclic Ring System Variations (e.g., Benzofuran vs. Benzimidazole (B57391), Indole, Thiophene)

The core heterocyclic system is a key determinant of binding selectivity and affinity. While the benzofuran ring is a common and effective scaffold, replacing it with other heterocycles can modulate the compound's properties. mdpi.comnih.gov The choice of the heterocyclic ring influences the molecule's shape, curvature, and the potential for hydrogen bonding, allowing for the targeting of different DNA sequences. nih.gov

For example, replacing the furan's oxygen with sulfur to create a benzothiophene (B83047) core can lead to enhanced biological activity. nih.gov Studies comparing furan- and thiophene-containing analogues found that the thiophene (B33073) core was associated with increased antiproliferative effects. nih.gov Furthermore, the introduction of different heterocyclic systems, such as benzimidazole, can alter the sequence selectivity of DNA binding. While benzofuran-based diamidines typically show a strong preference for AT-rich sequences, certain benzimidazole-containing analogues have been developed to recognize G-C base pairs. nih.govnih.gov

Table 3: Comparison of Different Heterocyclic Cores in Diamidine Analogues

| Heterocyclic System | Typical DNA Sequence Preference | Key Features |

|---|---|---|

| Benzofuran | AT-rich nih.gov | Provides a rigid, planar structure with a specific curvature that fits well into the minor groove of AT tracts. nih.gov |

| Thiophene | AT-rich nih.gov | Associated with increased antiproliferative activity compared to furan (B31954) analogues. nih.gov The larger sulfur atom may alter electronic properties and van der Waals interactions. |

| Benzimidazole | Can be engineered to recognize G-C pairs nih.gov | The imidazole (B134444) nitrogen can act as a hydrogen bond acceptor, allowing for recognition of the guanine-N2 amine group present in the minor groove at G-C pairs. nih.gov |

| Indole | AT-rich | Structurally similar to benzofuran, contributes to a shape that is isohelical with the DNA minor groove. |

Stereochemical Considerations in Activity Modulation

Stereochemistry plays a subtle but important role in the activity of these molecules. Although this compound does not have a classical chiral center, the conformation of the ethylene linker is critical. The linker can adopt different rotational conformations (e.g., anti vs. gauche), which dictates the relative three-dimensional orientation of the two benzofuran moieties.

Correlation of Structural Features with DNA Binding Characteristics

The culmination of the structural features discussed above dictates the molecule's DNA binding characteristics. The interaction is a classic example of molecular recognition, where the ligand binds non-covalently to the minor groove, primarily at AT-rich sequences for the benzofuran-based compounds. nih.gov

The positively charged amidinium groups are attracted to the negative electrostatic potential of the DNA minor groove and form specific hydrogen bonds with the O2 atoms of thymine (B56734) and N3 atoms of adenine (B156593) on the floor of the groove. nih.gov The planar, aromatic heterocyclic systems provide a shape that is isohelical with the minor groove, allowing for extensive van der Waals contacts with the walls of the groove. nih.gov This tight, shape-dependent fit displaces bound water molecules, which provides a favorable entropic contribution to the binding energy. nih.gov The linker's role is to ensure that the two binding motifs are positioned at an optimal distance to span several base pairs, leading to high affinity. nih.gov Modifications that enhance these interactions (e.g., optimal linker length, favorable heterocycles) lead to stronger DNA binding and, consequently, greater biological activity.

Table 4: Correlation of Molecular Structure with DNA Binding Function

| Structural Feature | Role in DNA Minor Groove Binding |

|---|---|

| Cationic Amidino Groups | Provide electrostatic attraction to the DNA backbone and form specific hydrogen bonds with AT base pairs on the groove floor. nih.gov |

| Flexible Ethylene Linker | Allows for conformational adjustment ("induced fit") to match the curvature of the DNA helix, optimizing the placement of the terminal rings. nih.govnih.gov |

| Planar Benzofuran Rings | Create a shape that is complementary to the minor groove (isohelicity), maximizing surface contact and van der Waals forces. nih.gov |

| Overall Molecular Curvature | Ensures a snug fit within the DNA minor groove, which is essential for high-affinity binding. nih.gov |

Pre Clinical Pharmacological Investigations of 1,2 Di 5 Amidino 2 Benzofuranyl Ethane

In Vitro and Animal Model Pharmacokinetics (ADME)

Comprehensive pharmacokinetic studies are crucial in the early stages of drug discovery to understand how a compound is processed by a living organism. This typically involves characterization of its absorption, distribution, metabolism, and excretion.

Absorption and Distribution Profiles in Research Systems

No data is currently available in the public domain regarding the absorption and distribution of 1,2-Di(5-amidino-2-benzofuranyl)ethane in in vitro or animal models.

Metabolic Stability and Biotransformation in In Vitro Systems

There is no published research on the metabolic stability or the biotransformation pathways of this compound in in vitro systems, such as liver microsomes or hepatocytes.

Excretion Pathways in Animal Models

Information on the routes and rates of excretion of this compound from the body in any animal model is not available in the current scientific literature.

Selectivity against Mammalian Cells in In Vitro Assays

The selectivity of a compound is a measure of its ability to act on a specific target, such as a particular cell type or enzyme, without affecting others. This is a critical factor in assessing the potential therapeutic window and off-target effects of a compound.

There are no publicly accessible studies that have investigated the in vitro selectivity of this compound against various mammalian cell lines.

Advanced Research Methodologies and Computational Approaches

Spectroscopic Techniques for Ligand-Target Interaction Analysis (e.g., Fluorescence Quenching)

Fluorescence spectroscopy is a powerful tool for studying the binding of small molecules like 1,2-Di(5-amidino-2-benzofuranyl)ethane to biological macromolecules. The intrinsic fluorescence of either the molecule or its binding partner can be monitored to understand the dynamics of their interaction.

Fluorescence quenching studies are particularly informative. In a typical assay, a fluorescent probe is displaced from its binding site on a target by a non-fluorescent or less fluorescent ligand. The resulting decrease in fluorescence intensity can be used to determine the binding affinity and kinetics of the ligand. For diamidine compounds, which are known to bind to the minor groove of DNA, a common experimental setup involves the use of DNA labeled with a fluorescent dye. The addition of the diamidino compound quenches the fluorescence of the dye, indicating that the compound has displaced the dye and is now occupying the minor groove.

In studies of similar bis-benzamidine derivatives, fluorescence correlation spectroscopy (FCS) has been employed to precisely determine association and dissociation rate constants. nih.gov These studies have revealed that modifications to the parent compound can lead to a dramatic fluorescence enhancement upon binding to double-stranded DNA. nih.gov This phenomenon, known as fluorogenic binding, is often the result of the suppression of photoinduced electron transfer (PET) upon binding, which quenches the fluorescence of the free ligand. nih.gov For instance, the static and dynamic quenching of a fluorophore attached to a bis-benzamidine was shown to be suppressed upon insertion into the DNA minor groove. nih.gov

The binding of benzofuran (B130515) derivatives to proteins, such as bovine serum albumin (BSA), has also been investigated using fluorescence quenching. The intrinsic fluorescence of tryptophan residues in BSA can be quenched upon the binding of a ligand. This quenching, along with any observed blue or red shifts in the emission spectrum, provides evidence of complex formation and can be used to calculate binding constants. nih.gov Studies on 4-nitrophenyl-functionalized benzofurans have demonstrated that the fluorescence intensity of BSA decreases upon the addition of these ligands, indicating the formation of a complex. nih.gov

Molecular Modeling and Computational Chemistry Studies

Computational chemistry has become an indispensable tool for elucidating the structural and energetic aspects of ligand-target interactions at an atomic level. For this compound, molecular modeling techniques have been crucial in understanding its binding to the DNA minor groove.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It allows for the calculation of various properties, including optimized geometry, vibrational frequencies, and electronic properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO).

DFT studies on benzofuran derivatives have been used to understand their antioxidant properties by calculating bond dissociation enthalpies and ionization potentials. rsc.org For example, calculations on benzofuran-stilbene hybrids have shown that the O-H bond breakage is key to their antioxidative activity. rsc.org In the context of this compound, DFT calculations can provide insights into its electronic distribution and reactivity, which are crucial for its interaction with DNA. The optimized geometry and electronic properties of similar 1-benzofuran-2-carboxylic acid have been successfully calculated using DFT, showing good agreement with experimental data. researchgate.net Such calculations help in understanding the planarity and charge distribution of the molecule, which are important factors for effective minor groove binding.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to biological targets.

For this compound, molecular docking studies are instrumental in visualizing its interaction with the DNA minor groove. These studies have consistently shown that diamidine compounds preferentially bind to AT-rich regions of the minor groove. researchgate.netoaji.net The crescent shape of these molecules allows them to fit snugly into the curvature of the minor groove. oaji.net Docking simulations reveal the specific hydrogen bonding and van der Waals interactions between the amidino groups of the ligand and the base pairs of the DNA. researchgate.net The presence of cationic amidine groups is significant as they interact with the electronegative potential of the minor groove. oaji.net

In silico studies of various benzofuran derivatives have demonstrated their potential as inhibitors of enzymes like PI3K and VEGFR-2, with molecular docking being used to predict their binding modes within the active sites of these proteins. nih.govresearchgate.net Similarly, docking studies of benzofuran derivatives with the protein STING have helped in identifying new potential antiviral agents. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-target complex, allowing for the study of its conformational changes and the stability of the binding over time.

MD simulations of diamidine-DNA complexes have shown that these molecules remain stably bound within the minor groove throughout the simulation. researchgate.netresearchgate.netijpca.org These simulations can reveal the role of water molecules in mediating the interaction and the dynamic nature of the hydrogen bonds between the ligand and DNA. mdpi.com For instance, MD simulations have highlighted the importance of a close interaction between a ligand's -CH group and the -C=O of a cytosine or thymine (B56734) base in enhancing binding selectivity. mdpi.com The root-mean-square deviation (RMSD) of the complex over the simulation time is often analyzed to assess the stability of the binding. researchgate.netijpca.org

Furthermore, MD simulations have been used to study the binding of tumorigenic metabolites of benzo[a]pyrene (B130552) to DNA, providing insights into the conformational changes in the DNA structure upon adduct formation. nih.gov These types of simulations are critical for understanding the long-range effects of ligand binding on DNA structure and flexibility.

Biochemical and Enzymatic Assay Development and Application

Biochemical and enzymatic assays are essential for determining the biological activity of compounds like this compound and for quantifying their inhibitory effects on specific enzymes.

Given that many diamidine compounds exhibit antimicrobial and anticancer properties, it is plausible that this compound could be evaluated in a variety of biochemical assays. For instance, its ability to inhibit topoisomerases, enzymes crucial for DNA replication and transcription, could be tested. Assays measuring the relaxation of supercoiled DNA by topoisomerases in the presence of the compound would provide a quantitative measure of its inhibitory activity.

In the context of cancer research, assays measuring the inhibition of protein kinases, such as PI3K and VEGFR-2, are common. nih.govresearchgate.net The development of such assays involves expressing and purifying the target enzyme and then measuring its activity in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter determined from these assays.

Furthermore, cell-based assays are crucial for assessing the biological effects of a compound in a more complex physiological environment. For example, the ability of benzofuran derivatives to induce interferon-β transcription via the STING pathway has been evaluated using gene reporter assays in cell lines. nih.gov

Emerging Research Frontiers and Translational Opportunities for 1,2 Di 5 Amidino 2 Benzofuranyl Ethane Analgoues

Development of Novel Antiprotozoal Agents

Protozoan parasites are responsible for a host of devastating diseases, including malaria, trypanosomiasis, and leishmaniasis. The development of effective and safe treatments is a global health priority. Analogues of 1,2-Di(5-amidino-2-benzofuranyl)ethane, particularly dicationic diamidines, have demonstrated significant potential in this arena. nih.govacs.org

Research has shown that the dicationic nature of these compounds is crucial for their antiprotozoal activity. A series of mono and dicationic 2-anilinobenzimidazole carboxamidines, which share structural similarities with the benzofuran (B130515) scaffold, were evaluated for their in-vitro activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. nih.govnih.gov Several of the dicationic compounds exhibited potent activity against T. b. rhodesiense, comparable to the existing drug melarsoprol, and also showed promising results against P. falciparum. nih.govnih.gov

Furthermore, a study of pentamidine (B1679287) analogues revealed that certain dications displayed antitrypanosomal potencies equal to or greater than melarsoprol, with IC50 values as low as 4 nM. nih.gov Nine of these analogues were also found to be more active against P. falciparum than the standard treatment, artemisinin. nih.gov The diimidazoline analogue, in particular, emerged as a highly promising candidate with excellent in-vitro activities and high selectivity against T. b. rhodesiense, P. falciparum, and L. donovani, coupled with significant antitrypanosomal efficacy in animal models. nih.govacs.org

The mechanism of action for many of these diamidine analogues is believed to involve binding to the minor groove of parasitic DNA. nih.govnih.govdrugbank.com This interaction can interfere with DNA replication and transcription, ultimately leading to parasite death. The structural features of the benzofuran rings and the ethylene (B1197577) linker in this compound analogues likely play a key role in optimizing this DNA binding and enhancing antiprotozoal efficacy.

Strategies for Overcoming Antimicrobial Resistance

Antimicrobial resistance (AMR) is a critical global health threat, rendering many existing antibiotics ineffective. documentsdelivered.com Amidine-containing compounds are being actively investigated for their potential to combat resistant microbes. documentsdelivered.com Researchers are employing strategies that involve modifying molecules with amidine groups or incorporating them into existing antimicrobial agents to boost their pharmacological properties and overcome resistance mechanisms. documentsdelivered.com

One promising approach is the development of compounds that can circumvent existing resistance pathways. For instance, some diamidines have shown activity against multidrug-resistant Gram-positive pathogens. nih.gov The design of novel diamidines that are less susceptible to efflux pumps or enzymatic degradation is a key focus. Interestingly, some diamidines have demonstrated higher activity against antibiotic-resistant bacteria compared to their susceptible counterparts. nih.gov

Another strategy involves the use of these compounds to sensitize resistant bacteria to existing antibiotics. Pentamidine and its congeners, for example, have been found to make antibiotic-resistant Gram-negative bacteria more susceptible to antibiotics that are typically only effective against Gram-positive bacteria. nih.gov This suggests that analogues of this compound could potentially be used in combination therapies to restore the efficacy of older antibiotics.

The development of bioisosteres, which are substituents or groups with similar physical or chemical properties to the parent compound, is another tactic being explored. nih.gov By replacing a labile part of a molecule, such as an amide bond, with a more robust bioisostere like a 1,2,3-triazole, it is possible to create analogues with improved stability and pharmacological profiles, thereby potentially overcoming resistance. nih.gov

Rational Design of Targeted Enzyme Inhibitors

The principle of rational drug design, which involves creating molecules that specifically interact with a biological target, is central to the development of novel therapies. nih.govslideshare.net For analogues of this compound, this approach is being used to design potent and selective enzyme inhibitors.

One area of focus is the inhibition of protein arginine methyltransferases (PRMTs), enzymes that are implicated in various diseases, including cancer. nih.govacs.orgresearchgate.netnih.gov Misregulation of PRMTs can lead to pathological conditions, making them attractive drug targets. nih.govacs.orgresearchgate.netnih.gov Diamidine compounds have been identified as specific inhibitors of PRMT1. nih.govacs.orgresearchgate.net For example, furamidine (B1674271) (2,5-bis(4-amidinophenyl)furan) has been shown to target the active site of PRMT1, acting as a competitive inhibitor with respect to the substrate. nih.govacs.orgresearchgate.net This compound is also cell-permeable and can effectively inhibit PRMT1 activity within cells. nih.govacs.org

The design of multisubstrate analogue inhibitors is another rational approach. nih.gov These inhibitors are designed to mimic the transition state of an enzymatic reaction, binding to the enzyme with high affinity. The structure of this compound provides a versatile scaffold for creating such inhibitors. By modifying the benzofuran rings and the linker, it is possible to design molecules that fit precisely into the active site of a target enzyme. For example, inhibitors have been designed to target type II dehydroquinases, enzymes found in the shikimate pathway of microorganisms, by mimicking the enolate reaction intermediate. nih.gov

Exploration of Structure-Based Drug Design Principles

Structure-based drug design relies on the three-dimensional structure of a biological target to design new drugs. nih.gov This approach is particularly relevant for the development of this compound analogues, many of which are DNA minor groove binders. nih.govnih.govdrugbank.com

The interaction of small molecules with the minor groove of DNA is a well-established strategy for developing anticancer and antimicrobial agents. nih.govdrugbank.com The binding of these molecules can disrupt the interaction of DNA with essential proteins, such as transcription factors. nih.gov The shape and electronic properties of the benzofuran rings and the dicationic amidino groups are critical for high-affinity binding to the AT-rich regions of the DNA minor groove. drugbank.com Molecular modeling and X-ray crystallography are key tools used to understand these interactions and to design molecules with improved binding affinity and specificity. nih.gov

The concept of "privileged structures" is also important in the design of these analogues. Benzofuran is considered a privileged scaffold because it is a component of many biologically active natural and synthetic compounds. nih.govacs.orgnih.gov By using this core structure as a starting point, medicinal chemists can synthesize libraries of compounds with diverse biological activities. nih.gov The combination of the benzofuran moiety with the amidine group, another important pharmacophore, creates a powerful platform for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.